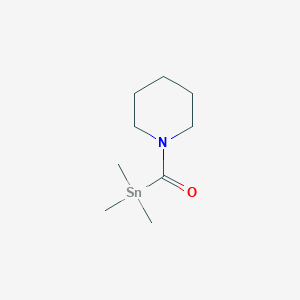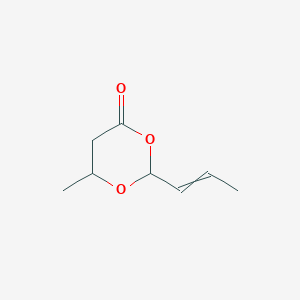![molecular formula C13H14O B14299201 6-Ethoxy-5H-benzo[7]annulene CAS No. 112270-47-0](/img/structure/B14299201.png)
6-Ethoxy-5H-benzo[7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-5H-benzo7annulene is a chemical compound belonging to the benzoannulene family. This compound is characterized by its unique structure, which includes an ethoxy group attached to the benzoannulene core. Benzoannulenes are known for their aromatic properties and have been studied for various applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5H-benzo7annulene typically involves the following steps:
Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzoannulene core with an ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 6-Ethoxy-5H-benzo7annulene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-5H-benzo7annulene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzoannulene core can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of dihydro-6-ethoxy-5H-benzoannulene.
Substitution: Formation of various substituted benzoannulenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-5H-benzo7annulene has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a selective estrogen receptor degrader (SERD), which can be used in the treatment of hormone-dependent cancers such as breast cancer.
Materials Science: The aromatic properties of benzoannulenes make them suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-5H-benzo7annulene as a selective estrogen receptor degrader involves binding to the estrogen receptor and promoting its degradation. This process inhibits the receptor’s ability to activate gene transcription, thereby reducing the proliferation of hormone-dependent cancer cells . The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of gene expression and cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : This compound lacks the ethoxy group but shares the benzoannulene core structure.
- 6-Methoxy-5H-benzo7annulene : Similar to 6-Ethoxy-5H-benzo7annulene but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Ethoxy-5H-benzo7annulene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
112270-47-0 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-ethoxy-5H-benzo[7]annulene |
InChI |
InChI=1S/C13H14O/c1-2-14-13-9-5-8-11-6-3-4-7-12(11)10-13/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
PNPKFWXUEWGNQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)




silane](/img/structure/B14299212.png)
